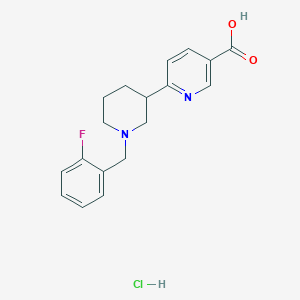

6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride

CAS No.: 1361116-41-7

Cat. No.: VC2714455

Molecular Formula: C18H20ClFN2O2

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361116-41-7 |

|---|---|

| Molecular Formula | C18H20ClFN2O2 |

| Molecular Weight | 350.8 g/mol |

| IUPAC Name | 6-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]pyridine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C18H19FN2O2.ClH/c19-16-6-2-1-4-14(16)11-21-9-3-5-15(12-21)17-8-7-13(10-20-17)18(22)23;/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,22,23);1H |

| Standard InChI Key | XZPYNKJQCYKVPG-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2F)C3=NC=C(C=C3)C(=O)O.Cl |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2F)C3=NC=C(C=C3)C(=O)O.Cl |

Introduction

| Parameter | Information |

|---|---|

| IUPAC Name | 6-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]pyridine-3-carboxylic acid hydrochloride |

| Molecular Formula | C₁₈H₁₉FN₂O₂·HCl |

| CAS Number | 1361116-41-7 |

| Purity (Commercial) | ≥95% |

| Physical Appearance | White to off-white crystalline solid |

Structural Characteristics and Properties

The compound integrates multiple structural elements that contribute to its chemical and biological properties. The core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) connected at the 6-position to a piperidine ring at its 3-position. The piperidine nitrogen is substituted with a 2-fluorobenzyl group, and the compound exists as a hydrochloride salt .

Physical and Chemical Properties

The physical and chemical properties of 6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride are essential for understanding its behavior in various environments and applications.

Structural Features of Significance

The compound possesses several structural features that contribute to its chemical behavior and potential biological activity:

-

The carboxylic acid group on the pyridine ring can participate in hydrogen bonding and may be involved in interactions with biological targets

-

The piperidine ring provides conformational flexibility and a basic nitrogen center

-

The 2-fluorobenzyl moiety introduces lipophilicity and potential for specific binding interactions

-

The hydrochloride salt formation enhances water solubility compared to the free base

Synthesis and Preparation Methods

The synthesis of 6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride typically involves several strategic chemical transformations. Based on synthetic approaches for similar compounds, several routes can be proposed.

General Synthetic Approaches

The synthesis of this compound may involve key reactions typical for heterocyclic chemistry, particularly those involving piperidine functionalization and pyridine derivatization. Common approaches may include:

-

Coupling reactions between appropriately substituted pyridine derivatives and piperidine compounds

-

Alkylation of piperidine nitrogen with 2-fluorobenzyl halides

-

Construction of the pyridine ring with the piperidine already in place

-

Salt formation as the final step to improve solubility and stability

Research Status and Future Directions

Current Research Status

Research on 6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride and closely related compounds is ongoing in several areas:

-

Development of novel synthetic methodologies for more efficient preparation

-

Exploration of structure-activity relationships to optimize biological activities

-

Investigation of potential applications in drug discovery programs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume